molecular formula C13H8BrN3O2S B12207259 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12207259
M. Wt: 350.19 g/mol
InChI Key: FUHMICAGEZUTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The thiophene derivative is then further functionalized through a series of reactions, including bromination and coupling with benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bromine: for bromination reactions.

    Palladium catalysts: for coupling reactions.

    Oxidizing agents: such as hydrogen peroxide for oxidation reactions.

    Reducing agents: like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and oxadiazole moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Tipepidine: A cough suppressant containing a thiophene nucleus.

Uniqueness

2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of a brominated benzamide core with a thiophene and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

2-bromo-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C13H8BrN3O2S/c14-9-5-2-1-4-8(9)13(18)15-12-11(16-19-17-12)10-6-3-7-20-10/h1-7H,(H,15,17,18)

InChI Key

FUHMICAGEZUTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=CS3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.